4,5-Dichloroveratrole

Descripción

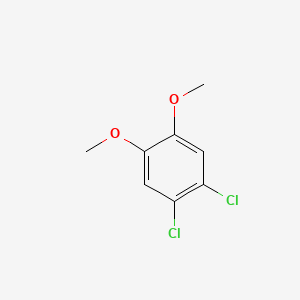

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXLZQZBLGBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182074 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2772-46-5 | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to 4,5-Dichloroveratrole

The deliberate synthesis of this compound in a laboratory setting can be achieved through several strategic approaches, primarily involving the controlled chlorination of veratrole or the functional group modification of suitably substituted phenolic precursors.

Regioselective Chlorination of Veratrole and Related Precursors

The direct chlorination of veratrole (1,2-dimethoxybenzene) presents a straightforward route to this compound. However, achieving the desired regioselectivity is a key challenge due to the activating and ortho-, para-directing nature of the two methoxy (B1213986) groups. The reaction is a typical electrophilic aromatic substitution. nih.gov Careful selection of chlorinating agents and reaction conditions is crucial to favor the formation of the 4,5-dichloro isomer over other potential products such as 3,4-dichloroveratrole or more highly chlorinated species.

Common chlorinating agents that can be employed include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The use of a catalyst can further influence the regioselectivity of the reaction. For instance, studies on the chlorination of aromatic compounds have shown that the choice of catalyst can direct the chlorine atom to specific positions on the aromatic ring. While specific high-yield procedures for the exclusive synthesis of this compound from veratrole are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that control of reaction stoichiometry and the use of appropriate catalysts are paramount.

Synthesis via Functional Group Modification of Phenolic Substrates

An alternative and often more controlled approach to the synthesis of this compound involves the functional group modification of pre-chlorinated phenolic compounds. This strategy allows for the unambiguous placement of the chlorine atoms before the introduction of the methoxy groups.

A primary example of this approach is the methylation of 4,5-dichlorocatechol (B118185). Catechol can be chlorinated to yield the 4,5-dichloro derivative, which can then be O-methylated to form this compound. This methylation can be achieved using various methylating agents, such as dimethyl sulfate, in the presence of a base. This method provides a high degree of certainty regarding the final substitution pattern of the product.

Similarly, 4,5-dichloroguaiacol (B1606925) can serve as a precursor. In this case, only one additional methyl group needs to be introduced to the phenolic hydroxyl group to yield the target molecule. This transformation can also be accomplished using standard methylation procedures.

Formation Pathways of this compound in Complex Chemical Systems

The presence of this compound in the environment is often linked to industrial processes, particularly the bleaching of wood pulp, and subsequent environmental transformations.

Generation During Lignin (B12514952) Chlorination and Bleaching Processes

The structure of lignin, a complex polymer found in wood, contains veratryl alcohol units. During the chlorine-based bleaching of wood pulp, these lignin structures are subjected to chlorination and oxidation reactions. nih.goveucalyptus.com.br It has been documented that this compound is a chlorinated product formed from the reaction of veratryl alcohol with chlorine dioxide solution. nih.gov The bleaching process, especially elemental chlorine free (ECF) bleaching which utilizes chlorine dioxide, can lead to the formation of various chlorinated organic compounds, including chlorinated veratroles. nih.goveucalyptus.com.br

The mechanism involves the electrophilic attack of chlorine species on the aromatic rings within the lignin polymer. The veratryl moieties are susceptible to chlorination at the 4 and 5 positions, leading to the formation of the 4,5-dichloro-1,2-dimethoxybenzene structure which is then released as a smaller molecule from the degrading lignin polymer.

Biogenic and Chemogenic Methylation of Chlorinated Guaiacols and Catechols

Chlorinated guaiacols and catechols are also byproducts of the pulp bleaching process. Once released into the environment, these compounds can undergo methylation through both biological and chemical pathways to form this compound.

Biogenic Methylation: Certain microorganisms possess the enzymatic machinery to carry out O-methylation of phenolic compounds. Studies have shown that bacteria can methylate chlorinated guaiacols to the corresponding veratroles. This biotransformation is considered a detoxification mechanism for the microorganisms. While some studies have observed the degradation of the intermediate chlorocatechol without subsequent methylation, the potential for microbial conversion of 4,5-dichloroguaiacol and 4,5-dichlorocatechol to this compound in the environment exists.

Chemogenic Methylation: In the absence of biological activity, methylation of chlorinated guaiacols and catechols can also occur through chemical processes in the environment, although typically at a slower rate. The presence of natural or anthropogenic methylating agents in contaminated soils or sediments could potentially contribute to the formation of this compound from its phenolic precursors.

Reactivity and Derivative Formation of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy groups and the electron-withdrawing, ortho-, para-directing chlorine atoms on the benzene (B151609) ring. This substitution pattern influences its susceptibility to further electrophilic aromatic substitution and other chemical transformations.

The presence of two activating methoxy groups suggests that the aromatic ring should be susceptible to electrophilic attack. However, the two chlorine atoms are deactivating, which will temper this reactivity. Potential reactions of this compound include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Alkylation and Acylation (Friedel-Crafts Reactions): The addition of alkyl or acyl groups to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgnih.govlibretexts.orgresearchgate.netkhanacademy.org The positions of substitution would be directed by the existing substituents.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, under certain conditions, it might be possible to displace one of the chlorine atoms with a strong nucleophile. youtube.comnih.govyoutube.comlibretexts.orgrsc.org The presence of the electron-donating methoxy groups would generally disfavor this type of reaction. youtube.comnih.govyoutube.comlibretexts.orgrsc.org

Detailed research findings on the specific derivative formation from this compound are not extensively documented in publicly available literature. However, based on the principles of organic chemistry, the synthesis of various derivatives through the aforementioned reaction types is theoretically plausible.

Interactive Data Table: Synthetic Precursors and Reagents for this compound

| Precursor/Reagent | Chemical Name | Role in Synthesis |

| Veratrole | 1,2-Dimethoxybenzene | Starting material for direct chlorination |

| 4,5-Dichlorocatechol | 4,5-Dichloro-1,2-benzenediol | Precursor for methylation |

| 4,5-Dichloroguaiacol | 4,5-Dichloro-2-methoxyphenol | Precursor for methylation |

| Sulfuryl chloride | Sulfuryl dichloride | Chlorinating agent |

| N-Chlorosuccinimide | 1-Chloro-2,5-pyrrolidinedione | Chlorinating agent |

| Dimethyl sulfate | Sulfuric acid, dimethyl ester | Methylating agent |

Interactive Data Table: Formation of this compound in Complex Systems

| Formation Pathway | Precursor | Key Process | Environment |

| Lignin Chlorination | Lignin (Veratryl units) | Pulp Bleaching | Industrial (Pulp Mill) |

| Biogenic Methylation | 4,5-Dichloroguaiacol | Microbial O-methylation | Environment |

| Biogenic Methylation | 4,5-Dichlorocatechol | Microbial O-methylation | Environment |

| Chemogenic Methylation | 4,5-Dichloroguaiacol | Chemical Methylation | Environment |

| Chemogenic Methylation | 4,5-Dichlorocatechol | Chemical Methylation | Environment |

Chemical Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome influenced by the directing effects of the existing substituents. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution (EAS): The two methoxy groups are activating and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. msu.eduyoutube.com In this compound, the positions ortho to the methoxy groups are already occupied by chlorine atoms. The remaining open positions (2 and 6) are ortho to one methoxy group and meta to the other, and also ortho/meta to the chlorine atoms. The combined activating effect of the methoxy groups generally outweighs the deactivating effect of the halogens, making the ring more reactive than benzene itself. msu.edu Electrophilic attack will preferentially occur at the positions most activated by the methoxy groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edulibretexts.org

| EAS Reaction | Typical Reagents | Electrophile (E+) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Cl⁺ or Br⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive towards nucleophiles under standard Sₙ1 and Sₙ2 conditions. libretexts.org However, nucleophilic substitution can occur on the aromatic ring of this compound, particularly if the ring is further substituted with strong electron-withdrawing groups. youtube.comlibretexts.orgyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group (a chlorine atom in this case), is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. libretexts.orgyoutube.com While the methoxy groups are electron-donating, the chloro substituents are electron-withdrawing, which can provide some stabilization for the Meisenheimer intermediate. youtube.com In some cases, particularly with extremely strong bases, the reaction can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. youtube.com

Transformations of Methoxy Groups: Demethylation Pathways

The methoxy groups of this compound can be cleaved to form hydroxyl groups, a process known as demethylation. This transformation is a specific type of ether cleavage. wikipedia.org Ethers are generally stable, but the C-O bond can be broken under strongly acidic conditions. youtube.commasterorganicchemistry.comopenstax.org

The most common method for cleaving aryl alkyl ethers involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comopenstax.orglibretexts.org The mechanism involves two key steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). youtube.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. youtube.com For aryl alkyl ethers, the nucleophile attacks the less hindered alkyl (methyl) carbon in an Sₙ2 reaction. openstax.orglibretexts.org This breaks the C-O bond, yielding a phenol (B47542) (4,5-dichlorocatechol) and an alkyl halide (methyl halide). libretexts.org

The Sₙ2 attack occurs on the methyl group rather than the aromatic carbon because sp²-hybridized carbons of an aromatic ring are resistant to backside attack. libretexts.org Even with an excess of the acid, the resulting phenol does not typically undergo further substitution of the hydroxyl group. libretexts.org

| Reagent | Mechanism | Products |

| HBr or HI | Sₙ2 | 4,5-Dichlorocatechol, Methyl Bromide or Methyl Iodide |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid Catalysis | Can be used for selective demethylation, often in the presence of a nucleophile. researchgate.net |

Oxidative Reactions with Industrial Reagents (e.g., Chlorine Dioxide)

Chlorine dioxide (ClO₂) is a powerful and selective oxidizing agent used in various industrial processes, including water treatment and pulp bleaching. researchgate.nethtu.edu.cndioxide.com It readily reacts with electron-rich organic compounds. semanticscholar.org The reaction between veratryl alcohol (a related compound) and chlorine dioxide solution is known to produce chlorinated products, including this compound. chemicalbook.com

When this compound itself is treated with strong oxidizing agents like chlorine dioxide, several reactions can occur:

Oxidation and Chlorination: Chlorine dioxide can introduce additional chlorine atoms or hydroxyl groups onto the aromatic ring. nih.gov

Ring Cleavage: With a sufficient excess of the oxidant, the aromatic ring can be cleaved, leading to the formation of smaller, oxidized organic molecules like carboxylic acids or aldehydes. researchgate.netnih.gov

Quinone Formation: Oxidation of the catechol derivative (formed after demethylation) can lead to the corresponding quinone. The oxidation of phenols by chlorine dioxide is a known pathway to produce benzoquinones. researchgate.net

The reaction kinetics are typically first-order with respect to both the organic substrate and chlorine dioxide. htu.edu.cn The reaction mechanism often involves a one-electron transfer from the electron-rich aromatic compound to the ClO₂ molecule, forming a radical cation and ClO₂⁻ (chlorite). htu.edu.cnsemanticscholar.org

| Oxidant | Potential Reaction Type | Potential Products |

| Chlorine Dioxide (ClO₂) | Oxidation, Chlorination, Ring Cleavage | Chlorinated veratroles, Quinones, Carboxylic acids, Aldehydes |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound involves modifying its structure to create new compounds with specific properties for various applications, such as in the synthesis of more complex molecules or for analytical detection. researchgate.netscielo.brscielo.br

Strategies based on existing functional groups:

Demethylation: As discussed, converting the methoxy groups to hydroxyl groups produces 4,5-dichlorocatechol. This catechol derivative can then be used in further reactions, such as forming esters, ethers, or acting as a ligand for metal complexes.

Nucleophilic Aromatic Substitution: The chlorine atoms can potentially be replaced by other nucleophiles (e.g., amines, alkoxides) under specific conditions, especially if activating groups are introduced elsewhere on the ring. rsc.org

Strategies involving the aromatic ring:

Electrophilic Aromatic Substitution: Introducing new functional groups like nitro (-NO₂), sulfonyl (-SO₃H), or acyl (-COR) groups onto the ring can serve as handles for further synthetic transformations. youtube.com For example, a nitro group can be reduced to an amino group (-NH₂), which can then be diazotized to create a wide range of other derivatives.

These derivatization strategies allow for the synthesis of a broad class of compounds from a single starting material, enabling applications in fields like materials science and medicinal chemistry. researchgate.netscielo.brscielo.br

Environmental Dynamics and Ecotoxicological Considerations

Occurrence and Spatiotemporal Distribution of 4,5-Dichloroveratrole in Aquatic Systems

The appearance of this compound in the environment is not widespread but is concentrated in areas impacted by specific industrial discharges.

Association with Pulp and Paper Mill Effluents

Pulp and paper mills, especially those that utilize chlorine or chlorine dioxide in their bleaching processes, are significant sources of chlorinated organic compounds. nih.gov The effluent from these mills is a complex mixture containing lignin (B12514952) and its chlorinated derivatives. nih.gov Lignin, a primary component of wood, undergoes chemical modification during bleaching, leading to the formation of various chlorinated phenols, guaiacols, and catechols. nih.gov

This compound is formed from the chlorination of veratryl alcohol, a compound related to the lignin structure. The wastewater from these industrial processes can contain a wide array of chemical compounds, with over 250 different organic pollutants having been detected in some cases. mdpi.comnih.gov The presence and concentration of these compounds, including this compound, are dependent on the specific pulping and bleaching technologies employed by the mill.

Detection in Receiving Water Bodies

Effluents from pulp and paper mills are discharged into various aquatic environments, such as rivers and lakes. aloki.hu Consequently, the chemical constituents of the effluent, including chlorinated organic compounds, can be detected in these receiving waters. aloki.hu The discharge of untreated or inadequately treated effluent leads to an increase in chemical oxygen demand (COD), biological oxygen demand (BOD), and the introduction of toxic compounds into the aquatic ecosystem. nih.govmdx.ac.uk

The spatiotemporal distribution of this compound in these water bodies is influenced by factors such as the volume and concentration of the discharged effluent, the flow rate and dilution capacity of the receiving water, and the environmental persistence of the compound itself. Chlorinated phenols, a class of compounds to which this compound is related, have been detected in various aquatic compartments, including surface water and sediments. aloki.hu

Environmental Fate and Persistence Mechanisms

Once released into the environment, this compound is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

Abiotic processes, which are non-biological in nature, play a role in the transformation of chlorinated aromatic compounds.

Photodegradation : This process involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net The photodegradation of chlorinated organic compounds can be a significant pathway for their removal from the environment. bohrium.compherobase.com The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of other substances in the water that can absorb light, and the chemical structure of the compound itself. researchgate.neteeer.org For many chlorinated organics, exposure to UV light can lead to the cleavage of carbon-chlorine bonds, initiating the degradation process. bohrium.com

Hydrolysis : Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound like this compound to hydrolysis depends on the stability of its chemical bonds in water. While some chlorinated compounds can be slowly hydrolyzed, the rate is often dependent on pH and temperature. epa.gov For many persistent organic pollutants, hydrolysis is a relatively slow degradation pathway compared to biological processes. pku.edu.cn

Biotransformation and Biodegradation Pathways

Biotransformation refers to the chemical alteration of a substance by living organisms, and it is a primary mechanism for the breakdown of organic pollutants in the environment. nih.govmdpi.com

Microorganisms, including bacteria and fungi, have developed diverse enzymatic systems capable of degrading a wide range of xenobiotic compounds. researchgate.net

Bacterial Degradation : Bacteria also play a crucial role in the degradation of chlorinated aromatic compounds under both aerobic and anaerobic conditions. nih.govnih.gov Aerobic bacteria often utilize oxygenases to break the aromatic ring, while anaerobic bacteria can remove chlorine atoms through a process called reductive dechlorination. nih.goveurochlor.org The degradation of chlorinated catechols, which are structurally related to the demethylated form of this compound, has been observed in stable anaerobic bacterial cultures. researchgate.net For instance, research has shown that 4,5-dichlorocatechol (B118185) can be dechlorinated to 4-chlorocatechol (B124253) by specific anaerobic consortia. researchgate.net The complete mineralization of these compounds often involves a sequence of reactions carried out by a consortium of different microbial species. researchgate.net

Table 1: Examples of Microbial Degradation of Related Chlorinated Aromatic Compounds

| Compound | Microorganism/Consortium | Condition | Intermediate/Product | Finding |

|---|---|---|---|---|

| 4,5-Dichlorocatechol | Anaerobic bacterial consortium | Anaerobic | 4-Chlorocatechol | Dechlorination of one chlorine atom was observed. researchgate.net |

| 2,4,5-Trichlorophenol | Burkholderia phenoliruptrix AC1100 | Aerobic | 2,5-Dichloro-p-benzoquinone | The bacterium utilizes the compound as a sole source of carbon and energy. nih.gov |

| 2-Chlorodibenzo-p-dioxin | Terrabacter sp. strain DBF63 | Aerobic Co-oxidation | Chlorocatechol | The bacterium degrades the compound to the corresponding chlorocatechol. nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Anaerobic sludge community | Anaerobic | 2,4-Dichlorophenol (B122985), p-chlorophenol | Degradation proceeds via the formation of intermediate chlorinated phenols. researchgate.net |

The Role of Microbial Methylation in its Environmental Cycle

The environmental presence and persistence of this compound are significantly influenced by microbial activity, particularly through the process of methylation. This biochemical transformation is a key step in the environmental cycle of this compound, often originating from the microbial alteration of precursor molecules.

Research has demonstrated that various bacteria possess the capability to O-methylate chlorinated guaiacols and catechols, which are common constituents of effluents from pulp and paper mills utilizing chlorine-based bleaching processes. Specifically, this compound is formed through the microbial O-methylation of 4,5-dichloroguaiacol (B1606925). This transformation is not limited to a narrow group of microorganisms; both gram-positive and gram-negative bacteria have been shown to carry out this enzymatic reaction.

The process of O-methylation involves the transfer of a methyl group to a hydroxyl group of the precursor compound, catalyzed by methyltransferase enzymes. This reaction effectively converts more polar and often more toxic chloroguaiacols and chlorophenols into less polar and generally less toxic chlorinated veratroles and anisoles. From a microbial perspective, this methylation is considered a detoxification mechanism, as the resulting methylated compounds are typically less inhibitory to microbial growth.

The rate and extent of microbial methylation in the environment are influenced by several factors, including the concentration of the substrate (the chloroguaiacol precursor), the density of the microbial population capable of methylation, and the prevailing environmental conditions such as the availability of co-substrates that can enhance microbial activity. Studies have shown that the yields of O-methylated products can be significantly higher at lower substrate concentrations.

The environmental significance of this microbial methylation lies in the alteration of the physicochemical properties of the chlorinated compounds. The resulting this compound is more lipophilic (fat-soluble) and less water-soluble than its precursor, 4,5-dichloroguaiacol. This change in properties affects its environmental partitioning, increasing its tendency to associate with organic matter in sediments and the fatty tissues of aquatic organisms.

Bioconcentration Potential in Aquatic Food Webs

The potential for this compound to accumulate in aquatic organisms is a critical aspect of its ecotoxicological profile. Bioconcentration is the process by which a chemical substance is absorbed by an organism from the surrounding water through its respiratory surfaces and skin, leading to a higher concentration in the organism than in the water. The bioconcentration factor (BCF) is a key metric used to quantify this potential.

For structurally similar compounds, such as tri- and tetrachloroveratroles, bioconcentration studies have been conducted. For instance, 3,4,5-trichloroveratrole (B100118) and tetrachloroveratrole (B1614509) have been shown to have logarithmic BCF values of 3.5 and 4.4, respectively, in zebra fish, indicating a significant potential for accumulation. Given the structural similarity, it is anticipated that this compound would exhibit a comparable bioconcentration potential.

The increased lipophilicity of this compound, resulting from the microbial methylation of its precursor, enhances its partitioning into the fatty tissues of aquatic organisms. Once absorbed, these compounds can be stored in lipids, leading to their persistence in the organism. This accumulation can have implications for the organism itself and for higher trophic levels through the process of biomagnification, where the concentration of the substance increases in organisms at successively higher levels in a food chain.

Physicochemical Properties and Estimated Bioconcentration Factor of this compound

| Property | Value | Reference |

|---|---|---|

| Water Solubility | 72.3 mg/L (at 25°C) | chemicalbook.com |

| Estimated Log BCF | Calculated based on water solubility using standard QSAR equations | researchgate.netscholarsportal.info |

Bioconcentration Factors of Structurally Similar Chlorinated Veratroles

| Compound | Log BCF (Zebra fish) |

|---|---|

| 3,4,5-Trichloroveratrole | 3.5 |

| Tetrachloroveratrole | 4.4 |

Ecotoxicological Impacts and Sensory Nuisances

The presence of this compound and other chlorinated organic compounds in aquatic environments can have a range of ecotoxicological impacts. These compounds are often introduced into ecosystems through industrial discharges, particularly from the pulp and paper industry where chlorine-based bleaching agents are used.

While specific toxicity data for this compound on various aquatic organisms are limited, the broader class of chlorinated phenols and their methylated derivatives are known to exert toxic effects. The toxicity of these compounds can vary significantly depending on the degree and position of chlorine substitution. In general, an increase in chlorination can lead to increased toxicity and persistence.

The ecological implications of contamination with these compounds include potential harm to aquatic life, from microorganisms to fish. At the microbial level, while some bacteria can detoxify chlorophenols through methylation, higher concentrations of these compounds and their byproducts can be inhibitory to a wide range of microorganisms, potentially disrupting important ecological processes such as nutrient cycling.

For invertebrate species, such as Daphnia magna, which are crucial components of aquatic food webs, chlorinated organic compounds can cause acute and chronic toxicity, affecting survival, growth, and reproduction. Fish are also susceptible to the toxic effects of these compounds, which can range from sublethal impacts, such as altered behavior and reduced reproductive success, to acute lethality at higher concentrations. The accumulation of these lipophilic compounds in the fatty tissues of fish can lead to long-term health issues.

Acute Toxicity of Related Chlorinated Compounds to Aquatic Organisms

| Compound | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| 2,4-Dichlorophenol | Daphnia magna | 48h EC50 | 2.7 |

| 2,4,6-Trichlorophenol | Daphnia magna | 48h EC50 | 2.4 |

| Pentachlorophenol (B1679276) | Rainbow Trout | 96h LC50 | 0.06 |

| Pentachlorophenol | Daphnia magna | 48h EC50 | 0.3 |

One of the most significant environmental impacts of chlorinated veratroles, including this compound, is their contribution to sensory nuisances in water and aquatic organisms. These compounds are well-documented as potent sources of off-flavors and odors, often described as medicinal, musty, or woody. asianpubs.org

The formation of this compound and other chlorinated anisoles and veratroles is a known issue associated with the chlorination of water containing phenolic precursors, particularly in the effluents from pulp and paper mills. asianpubs.org Even at very low concentrations, often in the nanogram per liter range, these compounds can be detected by human taste and smell, leading to consumer complaints about drinking water quality.

In aquatic biota, particularly fish, the lipophilic nature of this compound facilitates its absorption from the water and accumulation in fatty tissues. researchgate.net This can lead to a phenomenon known as "tainting," where the flesh of the fish acquires an undesirable flavor and odor, rendering it unpalatable and commercially unviable. asianpubs.org The presence of these off-flavors in fish is a significant concern for the fishing and aquaculture industries in areas affected by industrial discharges containing these compounds.

The taste and odor thresholds for many chlorinated phenols and their methylated derivatives are extremely low. While a specific threshold for this compound is not well-established, data for related compounds illustrate the potent sensory impact of this class of chemicals.

Taste and Odor Thresholds of Related Chlorinated Compounds in Water

| Compound | Taste Threshold (µg/L) | Odor Threshold (µg/L) | Reference |

|---|---|---|---|

| 2-Chlorophenol | 0.1 | 10 | hpstic.vnnih.gov |

| 2,4-Dichlorophenol | 0.3 | 40 | hpstic.vnnih.gov |

| 2,4,6-Trichlorophenol | 2 | 300 | hpstic.vnnih.gov |

| 2,4,6-Trichloroanisole | 0.00003 | 0.00003 | hpstic.vn |

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex environmental samples, providing the necessary separation of target analytes from matrix interferences. Gas and liquid chromatography are the primary techniques utilized for compounds like 4,5-Dichloroveratrole.

Gas chromatography is a premier technique for the separation of volatile and semi-volatile compounds such as this compound. measurlabs.com The choice of detector is paramount for achieving the required sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used, near-universal detector for organic compounds. measurlabs.com It operates by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable current. measurlabs.com While robust and reliable, the FID is not selective for halogenated compounds and may exhibit insufficient sensitivity for trace-level environmental analysis where background interferences from other organic compounds can be significant. davidsonanalytical.co.uk

Electron Capture Detector (ECD): The Electron Capture Detector is highly selective and exceptionally sensitive to electronegative compounds, particularly those containing halogens. scioninstruments.comchromatographyonline.com This makes it an ideal detector for the analysis of chlorinated compounds like this compound. scioninstruments.comgcms.cz The ECD operates using a radioactive ⁶³Ni source that emits beta particles, creating a steady current in the detector cell. scioninstruments.com When an electronegative analyte passes through, it captures electrons, causing a measurable drop in the current. scioninstruments.com The sensitivity of the ECD allows for detection limits in the picogram or even femtogram range. chromatographyonline.com For complex environmental samples, dual-column GC-ECD systems can be employed for enhanced confirmation of results. epa.govtdi-bi.com

| Parameter | Typical Condition for Chlorinated Hydrocarbons |

|---|---|

| GC System | Gas chromatograph with dual ECD capability |

| Columns | Primary: DB-5 (30 m x 0.25 mm ID, 0.25 µm film) Confirmation: DB-17HT (30 m x 0.25 mm ID, 0.15 µm film) |

| Injection Mode | Splitless (1-2 µL injection volume) |

| Injector Temperature | 225 - 250°C |

| Carrier Gas | Helium or Hydrogen at constant flow (e.g., 1-2 mL/min) |

| Oven Program | Initial Temp: 60-100°C, hold 2 min Ramp: 5-15°C/min to 270-300°C, hold 5 min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 - 320°C |

| Makeup Gas | Argon/Methane or Nitrogen |

Data synthesized from sources discussing general methodologies for chlorinated hydrocarbons. epa.govtdi-bi.comthermofisher.com

High-Performance Liquid Chromatography is a powerful technique for separating non-volatile or thermally labile compounds. For chlorinated aromatic compounds like dichloroveratrole isomers, reversed-phase HPLC (RP-HPLC) is the most common approach. phenomenex.com

In RP-HPLC, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com Separation is based on the hydrophobic interactions between the analytes and the stationary phase. Positional isomers, such as different dichloroveratrole or dichlorobenzene isomers, can often be successfully separated by carefully optimizing the mobile phase composition and column chemistry. rsc.org Detection is commonly achieved using a UV detector, as aromatic rings exhibit strong absorbance. rsc.org

| Parameter | Example Condition for Dichlorobenzene Isomer Separation |

|---|---|

| HPLC System | HPLC with UV Detector |

| Column | C18 (e.g., 25 cm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Data based on methodologies for analogous compounds like dichlorobenzene isomers. rsc.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography, provides definitive identification and highly sensitive quantification, making it an indispensable tool for environmental analysis.

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.com For this compound, electron ionization (EI) is a common ionization technique. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation. A key feature in the mass spectrum of this compound would be the characteristic isotopic cluster pattern arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which provides strong evidence for its identification.

GC-MS is routinely used for the trace analysis of chlorinated organic compounds in complex matrices such as municipal wastewater. unt.edu By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, sensitivity and selectivity are significantly enhanced compared to full scan mode, allowing for detection at parts-per-billion (ppb) levels or lower. thermofisher.com

For samples with highly complex matrices, co-eluting interferences can still pose a challenge even in GC-MS SIM mode. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a solution by providing a higher degree of selectivity. thermofisher.com

In this technique, a specific precursor ion (or parent ion) for this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions (or daughter ions) are monitored by the second mass analyzer. shimadzu.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix effects, leading to improved signal-to-noise ratios and lower detection limits. shimadzu.com The specificity of monitoring a unique precursor-to-product ion transition provides a very high level of confidence in analyte identification and quantification. thermofisher.com

| Compound Class | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

|---|---|---|---|---|

| Organochlorine Pesticides (Generic Example) | Molecular Ion [M]⁺ | [M-Cl]⁺ | Fragment A | Quantification |

| Polychlorinated Biphenyls (Generic Example) | Molecular Ion [M]⁺ | [M-Cl₂]⁺ | Fragment B | Confirmation |

This table provides a conceptual illustration of MRM transitions. Specific transitions for this compound would need to be determined experimentally.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the successful analysis of trace levels of this compound, especially from environmental matrices like water or soil. The primary goals are to isolate the analyte from the bulk sample, remove interferences, and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for extracting organic pollutants from aqueous samples. vt.edunih.gov A water sample is partitioned with a water-immiscible organic solvent, such as dichloromethane (B109758) or n-hexane. researchgate.net The this compound, being a non-polar organic compound, preferentially moves into the organic phase, which is then collected, concentrated, and analyzed. While effective, LLE can be time-consuming and requires large volumes of high-purity organic solvents. vt.edu

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. pjoes.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For non-polar compounds like this compound, a reversed-phase sorbent such as C18-bonded silica (B1680970) is commonly used. pjoes.com The analyte is retained on the sorbent while the aqueous matrix passes through. The analyte is then eluted with a small volume of an organic solvent. SPE offers several advantages, including higher enrichment factors, lower solvent consumption, and easier automation. researchgate.net

Derivatization: While this compound is amenable to direct GC analysis, derivatization is a strategy sometimes employed for related compounds like chlorophenols to improve their chromatographic properties or detector response. rsc.orgresearchgate.net For instance, chlorophenols are often acetylated or silylated before GC analysis. researchgate.net However, for chloroveratroles, which lack an acidic proton, derivatization is generally not required. rsc.org

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, well-established. | Large solvent volumes, time-consuming, can form emulsions. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted. | High enrichment, low solvent use, can be automated. | Sorbent can be clogged by particulates, potential for matrix effects. |

Extraction Methodologies from Environmental Matrices

The effective extraction of this compound from complex environmental matrices such as soil, water, and air is a critical first step in its analysis. The choice of extraction method depends on the matrix type, the concentration of the analyte, and the intended analytical technique. Given that this compound is a semi-volatile organic compound, several established extraction techniques for this class of compounds are applicable.

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE is a conventional and widely used technique. It involves the partitioning of this compound from the water sample into an immiscible organic solvent. The selection of the solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. For the extraction of this compound from water samples, a sorbent material is chosen to retain the analyte, which is then eluted with a small amount of a suitable solvent.

Soxhlet Extraction: For solid matrices like soil and sediment, Soxhlet extraction is a classic and robust method. The sample is placed in a thimble, and a suitable solvent is continuously refluxed through the sample to extract the this compound.

Microwave-Assisted Extraction (MAE): MAE is a more recent technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method significantly reduces extraction time and solvent consumption compared to traditional techniques.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly useful for trace analysis. A fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or directly immersed), and the this compound partitions onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Table 1: Comparison of Extraction Methodologies for this compound from Environmental Matrices

| Methodology | Matrix | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning between immiscible liquids | Simple, low cost | Large solvent consumption, emulsion formation |

| Solid-Phase Extraction (SPE) | Water | Adsorption onto a solid sorbent | High recovery, low solvent use, automation possible | Sorbent cost, potential for matrix effects |

| Soxhlet Extraction | Soil, Sediment | Continuous solvent reflux | Exhaustive extraction, well-established | Time-consuming, large solvent volume |

| Microwave-Assisted Extraction (MAE) | Soil, Sediment | Microwave heating of solvent and sample | Fast, reduced solvent consumption | Requires specialized equipment, potential for analyte degradation |

| Solid-Phase Microextraction (SPME) | Water, Air | Partitioning onto a coated fiber | Solvent-free, simple, sensitive | Fiber fragility, matrix interferences can be an issue |

Derivatization Techniques for Improved Analytical Performance

Derivatization in gas chromatography (GC) is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for GC analysis. For this compound, derivatization is generally not required for standard GC-MS analysis due to its inherent volatility and thermal stability. However, in specific analytical scenarios, derivatization might be employed to enhance detectability by specific detectors or to improve chromatographic peak shape.

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. While this compound itself does not have active hydrogens, if it were present in a mixture with related chlorophenols, silylation would be necessary to analyze all compounds in a single run.

Acylation: This technique introduces an acyl group into a molecule. Similar to silylation, this would be more relevant for co-analysis with compounds containing hydroxyl or amino groups.

Alkylation: This involves the replacement of an active hydrogen with an alkyl group. This is often used for acidic compounds to make them more volatile and less polar.

For this compound, the primary benefit of derivatization would be to introduce a functional group that enhances the response of a specific detector, such as an electron capture detector (ECD), if trace-level quantification is required and a mass spectrometer is not available.

Table 2: Potential Derivatization Techniques and Their Applicability to this compound Analysis

| Technique | Reagent Example | Target Functional Group | Applicability to this compound | Purpose |

| Silylation | BSTFA | -OH, -NH, -SH | Not directly applicable, but useful for related compounds in a mixture. | Improve volatility and thermal stability of co-analytes. |

| Acylation | Acetic Anhydride | -OH, -NH | Not directly applicable, but useful for related compounds in a mixture. | Improve chromatographic properties and detector response. |

| Alkylation | Diazomethane | -COOH | Not applicable. | Increase volatility and reduce polarity of acidic co-analytes. |

Sensory Evaluation Techniques

Olfactory Gas Chromatography (OGC) in Flavor and Odor Research

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector. chromspec.com This technique is invaluable in flavor and odor research for identifying the specific volatile compounds responsible for the characteristic aroma of a sample. chromspec.com

In a GC-O system, the effluent from the gas chromatographic column is split, with one portion going to a conventional detector (such as a mass spectrometer or flame ionization detector) and the other portion going to a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors. By correlating the sensory data with the instrumental data, the odor-active compounds in a complex mixture can be identified.

For this compound, which is known to have a distinct odor, GC-O would be the ideal technique to characterize its sensory properties. This would involve:

Odor Threshold Determination: By analyzing a dilution series of a this compound standard, the odor detection threshold can be determined.

Odor Profile Description: Trained panelists can provide a detailed description of the odor character of this compound as it elutes from the GC column. This can help in understanding its contribution to off-flavors in food and environmental samples.

Identification in Complex Matrices: In the analysis of a complex sample (e.g., a tainted food product), GC-O can pinpoint this compound as the source of a specific off-odor, even if it is present at a concentration below the detection limit of the instrumental detector.

Table 3: Application of GC-O in the Sensory Evaluation of this compound

| GC-O Application | Description | Expected Outcome for this compound |

| Aroma Extract Dilution Analysis (AEDA) | Stepwise dilution of an extract to determine the flavor dilution (FD) factor of odorants. | Determination of the relative odor potency of this compound. |

| CharmAnalysis™ | A time-intensity GC-O method that generates a chromatogram of odor intensity. | A quantitative measure of the odor contribution of this compound. |

| Odor Profile Description | Trained panelists describe the character of the eluting odorant. | A detailed vocabulary describing the aroma of this compound (e.g., musty, chemical, chloro-like). |

Utilization of Certified Reference Materials for Quality Assurance

The use of Certified Reference Materials (CRMs) is fundamental to achieving accuracy and ensuring the quality of analytical measurements. CRMs are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process.

For the analysis of this compound, a CRM would be used for:

Calibration: To create a calibration curve for the quantification of this compound in unknown samples.

Method Validation: To assess the performance of an analytical method, including its accuracy, precision, and linearity.

Quality Control: To monitor the ongoing performance of a measurement process.

While a universally recognized CRM for this compound from a national metrology institute may not be readily available, high-purity standards of this compound are commercially available. These standards can serve as in-house reference materials for quality assurance purposes. When using such materials, it is important to verify their purity and to handle and store them correctly to maintain their integrity.

The availability of a neat (undiluted) standard of this compound allows laboratories to prepare their own calibration standards and quality control samples at the required concentrations.

Table 4: Role of Reference Materials in the Analysis of this compound

| Type of Reference Material | Purpose | Considerations for this compound |

| Certified Reference Material (CRM) | Method validation, instrument calibration, establishing metrological traceability. | Ideal for ensuring the highest level of accuracy and comparability of results. Availability may be limited. |

| High-Purity Standard | Preparation of calibration and quality control samples. | Commercially available as a neat substance. Purity should be verified. |

| Matrix Reference Material | Method validation and assessment of matrix effects. | A CRM of a similar matrix (e.g., soil, water) spiked with a certified concentration of this compound would be highly valuable. |

Role of 4,5 Dichloroveratrole As a Synthetic Intermediate and Research Model

Applications in Organic Synthesis as a Building Block

4,5-Dichloroveratrole's utility as a building block in organic synthesis stems from the reactivity of its aromatic ring and the potential for transformation of its chloro and methoxy (B1213986) functional groups. The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, while the methoxy groups can be cleaved to yield the corresponding catechol.

One notable synthetic application involves its formation from related compounds. For instance, this compound can be synthesized by the methylation of 4,5-dichloroguaiacol (B1606925). asm.org It is also formed as a product of the chlorination of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), where the carbinol group is displaced. scribd.com These transformations highlight its position within a network of synthetic pathways involving substituted veratroles and catechols.

The presence of two chlorine atoms on the aromatic ring opens up possibilities for sequential and regioselective reactions. This allows for the introduction of various functional groups to create a diverse range of substituted aromatic compounds.

Role in the Synthesis of Substituted Aromatic Compounds

The synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. This compound serves as a precursor for various substituted aromatic molecules.

Table 1: Examples of Reactions for Synthesizing Substituted Aromatic Compounds

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amines) | Substituted veratroles |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), amines (Buchwald-Hartwig), etc. | Biphenyl derivatives, arylamines, etc. |

| Dechlorination | Reducing agents | Veratrole |

| Demethylation | Strong acids (e.g., HBr) | 4,5-Dichlorocatechol (B118185) |

While specific examples of extensive synthetic libraries derived from this compound are not abundant in readily available literature, the principles of established organic reactions strongly support its potential as a versatile precursor. For example, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govlibretexts.orgrsc.orgresearchgate.net The chlorine atoms of this compound can act as leaving groups in such reactions, enabling the introduction of aryl, alkyl, and amino groups, among others.

Furthermore, studies on related veratrole derivatives have shown that electrophilic substitution reactions can occur. For instance, the reaction of veratryl alcohol derivatives with nitrous acid can lead to nitrated products like 4,5-dinitroveratrole, demonstrating that the aromatic ring can be further functionalized. mcgill.ca

Utility as a Model Compound in Lignin (B12514952) Degradation Studies

Lignin is a complex, heterogeneous polymer found in the cell walls of terrestrial plants, and its degradation is a key challenge in the development of biorefineries. Due to the complexity of the native lignin structure, researchers often utilize simpler model compounds that represent the various linkages and subunits present in the polymer. nih.govresearchgate.netfrontiersin.org

This compound and related chlorinated guaiacols and veratroles serve as important model compounds for studying the degradation of chlorinated lignin. asm.org The pulp and paper industry often uses chlorine-based bleaching agents, which can lead to the formation of chlorinated lignin derivatives. nih.gov Understanding the degradation of these compounds is crucial for developing environmentally friendly bleaching processes and for bioremediation of contaminated sites.

Research has shown that bacterial strains can methylate chlorinated guaiacols to form chlorinated veratroles, including this compound. asm.org The study of the microbial degradation of these compounds provides insights into the natural attenuation of chlorinated organic pollutants in the environment.

Table 2: Lignin Model Compounds and Their Significance

| Model Compound | Structural Feature Represented | Research Focus |

| This compound | Chlorinated guaiacyl/syringyl units | Microbial degradation, bleach plant effluent analysis |

| Veratryl alcohol | Non-phenolic lignin units | Enzymatic and chemical degradation pathways |

| Guaiacol | Phenolic lignin units | Oxidative degradation, microbial metabolism |

By studying the degradation pathways of model compounds like this compound, scientists can elucidate the mechanisms of enzymatic and chemical cleavage of the robust bonds within the lignin polymer. nih.govrsc.org

Significance in Environmental Contaminant Research

Chlorinated aromatic compounds are a significant class of environmental pollutants due to their persistence, bioaccumulation potential, and toxicity. nih.gov this compound serves as a representative compound for studying the fate and transformation of chlorinated organic pollutants in the environment.

The formation of chlorinated byproducts during the disinfection of drinking water with chlorine is a major public health concern. jhu.edutheguardian.com While this compound itself is not typically a major disinfection byproduct, its structural motifs are relevant to the types of chlorinated aromatic compounds that can be formed from natural organic matter.

Research into the environmental fate of chlorinated compounds includes studying their microbial degradation, photochemical decomposition, and transport in soil and water. The presence of chlorinated veratroles in the environment can be an indicator of industrial pollution, particularly from pulp and paper mills. asm.org Understanding the factors that influence the persistence and transformation of these compounds is essential for developing effective remediation strategies. researchgate.net

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of 4,5-Dichloroveratrole. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

Molecular Geometry and Stability: DFT calculations are first employed to determine the most stable three-dimensional conformation of the this compound molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are computed. For aromatic systems like this, planarity and the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring are critical factors influencing stability and reactivity.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For a molecule like this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO may be influenced by the electron-withdrawing chlorine atoms. Based on DFT studies of the parent compound, veratrole, and related chlorinated aromatics, a set of representative values can be estimated to illustrate these properties. researchgate.netmdpi.com

Table 1: Calculated Electronic Properties for a Representative Chlorinated Aromatic Ether

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -5.95 | Electron-donating ability |

| ELUMO (eV) | -2.39 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 3.56 | Chemical stability and reactivity |

| Chemical Potential (μ) (eV) | -4.17 | Tendency to escape from a system |

| Global Hardness (η) (eV) | 1.78 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) (eV) | 4.89 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and methoxy groups would exhibit positive potential, marking them as potential sites for nucleophilic interaction. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how this compound interacts with other molecules, such as solvents (e.g., water) or biological macromolecules.

The primary forces governing these interactions are non-covalent intermolecular forces, including:

Van der Waals forces: These are ubiquitous forces arising from temporary fluctuations in electron density. The large surface area of the aromatic ring in this compound contributes significantly to these interactions.

Dipole-dipole interactions: As a polar molecule (due to the electronegative chlorine and oxygen atoms), this compound can engage in electrostatic interactions with other polar molecules.

Halogen bonding: The chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-donating atoms (Lewis bases) like oxygen or nitrogen. cam.ac.uk

MD simulations can quantify the strength and nature of these interactions. For example, by simulating this compound in a box of water molecules, one can calculate the radial distribution function, which describes the probability of finding water molecules at a certain distance from the solute's atoms. This can reveal the structure of the hydration shell around the molecule.

Furthermore, MD simulations can be used to calculate binding energies between this compound and a target protein or receptor, providing insights into its potential biological activity. Studies on closely related dichlorobenzene isomers interacting with an argon atom provide a simplified model for quantifying these non-covalent forces. nih.govnih.gov

Table 2: Illustrative Intermolecular Interaction Parameters for Dichlorobenzene Isomers with Argon

| Complex | Equilibrium Distance (Å) | Binding Energy (cm-1) | Dominant Interaction Type |

|---|---|---|---|

| p-Dichlorobenzene-Ar | 3.497 | 460 | Dispersion |

| m-Dichlorobenzene-Ar | 3.494 | 465 | Dispersion, Exchange |

| o-Dichlorobenzene-Ar | 3.485 | 478 | Dispersion, Exchange |

Data adapted from studies on dichlorobenzene-argon complexes, serving as an analogue for intermolecular potential energy surface calculations. nih.gov

Environmental Transport and Fate Modeling using Computational Approaches

Computational models are essential for predicting the environmental persistence, distribution, and ultimate fate of chemicals like this compound. Multimedia fate models, such as the BETR-Global model, simulate the movement and transformation of a chemical through various environmental compartments, including air, water, soil, and sediment. nih.gov

The behavior of this compound in these models is governed by its physicochemical properties, which can be estimated using computational methods. Key properties include:

Vapor Pressure: Influences its partitioning between the atmosphere and condensed phases.

Water Solubility: Determines its concentration in aquatic systems.

Octanol-Water Partition Coefficient (Kow): A measure of its hydrophobicity, which affects its tendency to bioaccumulate in organisms and sorb to soil and sediment.

Henry's Law Constant: Describes its partitioning between air and water.

Degradation Half-lives: Rates of abiotic (e.g., photolysis, hydrolysis) and biotic (biodegradation) degradation in different media.

Table 3: Key Physicochemical Properties for Environmental Fate Modeling

| Property | Estimated Value | Significance in Fate Modeling |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates tendency to partition into soil, sediment, and biota. |

| Water Solubility (mg/L) | Low | Limits concentration in aquatic environments. |

| Vapor Pressure (Pa) | Low to Moderate | Affects atmospheric transport potential. |

| Biodegradation Half-life (days) | Variable (likely slow) | Key determinant of overall persistence. |

Values are estimated based on related chlorinated aromatic structures.

Cheminformatics and QSAR Studies for Structure-Activity Relationships

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's structural features with its biological activity or toxicity. These models are crucial for screening compounds and prioritizing them for further testing. nih.gov

For this compound, a QSAR model could be developed to predict properties like toxicity to aquatic organisms, mutagenicity, or binding affinity to a specific enzyme. This involves several steps:

Data Collection: Gathering experimental data for a set of structurally related compounds (e.g., other chlorinated phenols, catechols, or veratroles). nih.govjst.go.jp

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and can describe lipophilic, electronic, and steric properties.

Model Building: Using statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For chlorinated phenols, QSAR studies have shown that toxicity is often strongly correlated with hydrophobicity (log Kow) and electronic parameters like the Hammett constant (σ) or pKa. nih.gov A hypothetical QSAR model for the toxicity of chlorinated veratroles might take a similar form.

Table 4: Example of a Hypothetical QSAR Model for Toxicity of Chlorinated Aromatics

| Model Equation: log(1/EC50) = β0 + β1(log Kow) + β2(Σσ) + β3(ELUMO) | |

|---|---|

| Descriptor | Description |

| log(1/EC50) | The biological activity (e.g., toxicity), where EC50 is the half maximal effective concentration. |

| log Kow | A measure of hydrophobicity, influencing membrane partitioning. |

| Σσ (Sum of Hammett constants) | An electronic descriptor representing the electron-withdrawing/donating effect of substituents. |

| ELUMO | The energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity and reactivity. |

Such models can help predict the potential toxicity of this compound and guide the design of safer alternatives by identifying which structural features are most influential on its biological effects.

Emerging Research Frontiers and Future Directions

Development of Sustainable Synthesis Routes

The pursuit of green chemistry principles is steering research towards the development of environmentally benign methods for synthesizing chlorinated aromatic compounds like 4,5-Dichloroveratrole. researchgate.netrsc.org Traditional synthesis routes often rely on harsh chemicals and produce significant waste. researchgate.net Future research is focused on creating more sustainable pathways that are both efficient and eco-friendly.

Key areas of development include:

Green Solvents and Catalysts: Replacing hazardous solvents and conventional catalysts with greener alternatives is a primary goal. researchgate.netresearchgate.net This includes the use of water, supercritical fluids, or ionic liquids as reaction media and the development of solid acid catalysts or biocatalysts to replace traditional Lewis acids.

Biocatalytic Synthesis: The use of microorganisms or isolated enzymes for the synthesis of specialty chemicals is a promising avenue. researchgate.netnih.gov Researchers are exploring the potential of engineered microbes to perform specific chlorination and methylation reactions, offering a highly selective and environmentally friendly alternative to chemical synthesis. This approach could significantly reduce by-product formation and energy consumption.

Elucidation of Complete Biodegradation Pathways

Understanding how this compound breaks down in the environment is crucial for assessing its persistence and potential toxicity. Research is actively mapping out the microbial degradation pathways of this compound under different environmental conditions.

Under anaerobic conditions, a key transformation of chloroveratroles is de-O-methylation, leading to the formation of corresponding chlorocatechols. nih.govresearchgate.net This process is mediated by anaerobic bacteria. researchgate.net The resulting chlorocatechols can then undergo further degradation, including dechlorination. researchgate.net In aerobic environments, O-methylation of related compounds like chloroguaiacols to form chloroveratroles has been observed, suggesting a potential environmental cycle. nih.gov

| Compound | Condition | Transformation | Resulting Product |

|---|---|---|---|

| Chloroveratroles | Anaerobic | de-O-methylation | Chlorocatechols |

| 4,5,6-Trichloroguaiacol | Aerobic | O-methylation | 3,4,5-Trichloroveratrole (B100118) |

| 3,4,5-Trichlorocatechol | Anaerobic | Dechlorination | 3,5-Dichlorocatechol |

| Tetrachlorocatechol | Anaerobic | Dechlorination | 3,4,6-Trichlorocatechol |

Innovative Strategies for Environmental Remediation

In cases of environmental contamination with this compound and similar compounds, effective and sustainable remediation technologies are required. Current research is exploring several innovative strategies to remove these pollutants from soil and water.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes, including UV/H₂O₂, Fenton, and photo-Fenton reactions, have shown effectiveness in degrading chlorinated phenols, which are structurally related to the breakdown products of this compound. nih.gov For instance, the photo-Fenton process has been shown to achieve 100% degradation of 2,4-dichlorophenol (B122985) in a relatively short time. nih.gov

| Remediation Strategy | Description | Effectiveness on Similar Compounds |

|---|---|---|

| Advanced Oxidation Processes (AOPs) | Use of highly reactive hydroxyl radicals to degrade organic pollutants. mdpi.com | Photo-Fenton treatment led to 100% removal of 2,4-dichlorophenol. nih.gov |

| Phytoremediation | Use of plants and their associated microbes to remove, contain, or render harmless environmental contaminants. researchgate.netnih.gov | Effective for a variety of organic compounds including chlorinated solvents and polychlorinated biphenyls (PCBs). nih.gov |

| Bioremediation | Use of microorganisms to degrade environmental contaminants. nih.govmdpi.com | Anaerobic bacteria can de-O-methylate and dechlorinate chloroveratroles and their derivatives. researchgate.net |

Phytoremediation: This emerging technology utilizes plants and their associated microorganisms to clean up contaminated environments. researchgate.netnih.gov Plants can absorb, transform, and degrade a variety of organic pollutants, including chlorinated aromatic compounds. nih.gov Research in this area focuses on identifying plant species with high tolerance and degradation capabilities for these specific types of contaminants and enhancing their performance through genetic engineering.

Exploration of Novel Material Science Applications

Beyond its environmental aspects, researchers are beginning to explore the potential of this compound as a building block for new materials. Its substituted aromatic structure makes it a candidate for the synthesis of functional polymers with unique electronic and optical properties.

The development of conductive polymers is a significant area of materials science. academiaromana-is.ronih.goviarjset.comnih.govresearchgate.net These materials combine the electrical properties of metals with the processability of plastics. academiaromana-is.ro The synthesis of conductive polymers often involves the polymerization of aromatic monomers. nih.govnih.gov The specific substituents on the aromatic ring can influence the properties of the final polymer. The chlorine and methoxy (B1213986) groups on this compound could potentially be leveraged to tune the electronic and physical properties of novel polymers, opening doors for applications in electronics, sensors, and energy storage.

Integration of Multi-Omics Approaches in Biotransformation Studies

To gain a deeper understanding of how microorganisms interact with and break down this compound, scientists are turning to advanced analytical techniques known as multi-omics. This integrated approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of the biological processes involved in biotransformation.

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed in response to the presence of a compound like this compound. nih.gov This can help identify the genes encoding the enzymes responsible for its degradation.

Proteomics: Proteomics focuses on identifying and quantifying the entire set of proteins produced by an organism. By comparing the proteome of a microorganism in the presence and absence of this compound, researchers can pinpoint the specific enzymes that are upregulated to carry out the degradation process.

Metabolomics: This is the study of the complete set of small-molecule metabolites within a biological system. Metabolomic analysis of microbial cultures exposed to this compound can identify the intermediate products of the degradation pathway, providing direct evidence for the biochemical reactions taking place. nih.gov

By integrating these multi-omics approaches, researchers can construct detailed models of the biotransformation of this compound, which is essential for developing effective bioremediation strategies and understanding its environmental fate.

Q & A

Q. What are the key physical-chemical properties of 4,5-Dichloroveratrole, and how are they experimentally determined?

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : this compound is synthesized via chlorination of Veratryl alcohol (1,2-dimethoxybenzene derivative) using chlorine dioxide (ClO₂) under controlled acidic conditions (pH 3–5) at 20–25°C . Key steps include:

- Halogenation : Electrophilic substitution at the aromatic ring positions 4 and 4.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

- Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity.

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for environmental matrices (water, sediment) due to its sensitivity (detection limit ~0.1 µg/L) . Sample preparation involves solid-phase extraction (SPE) using C18 cartridges for water or Soxhlet extraction for sediments. For polar metabolites, liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) is recommended . Calibration curves should use deuterated internal standards (e.g., D₅-4,5-Dichloroveratrole) to correct matrix effects.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity data during this compound’s reactions?

- Methodological Answer : Conflicting regioselectivity outcomes (e.g., in Diels-Alder reactions) arise from electronic vs. steric effects. Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) can model transition states to identify dominant factors . For example, electron-donating groups favor steric control, while electron-withdrawing groups enhance electronic polarization. Validate predictions experimentally using 2D NMR (e.g., NOESY for stereochemistry) and X-ray crystallography .

Q. What methodologies assess the environmental fate of this compound, and how do its properties influence persistence?

- Methodological Answer : Environmental persistence is evaluated via:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C using LC-MS. Half-life calculations reveal stability under aquatic conditions .

- Photolysis : Expose to UV light (λ = 254 nm) and track degradation kinetics. This compound’s low water solubility and high log Kow (~3.1) suggest bioaccumulation potential, requiring bioassays with model organisms (e.g., Daphnia magna) .

- Microbial Degradation : Use soil slurry reactors under aerobic/anaerobic conditions; quantify metabolites via isotopic labeling (¹⁴C tracing) .